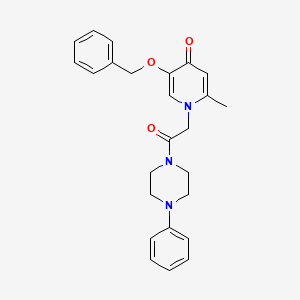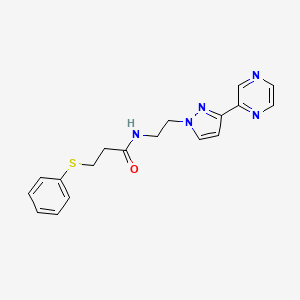![molecular formula C16H8BrCl2FN2OS B2507124 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 330677-63-9](/img/structure/B2507124.png)
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of PET radioligands, crystallography, and the development of pharmaceuticals. The compound contains a thiazole ring, a common motif in medicinal chemistry, and multiple substituents including bromo, fluoro, and dichlorophenyl groups, which may contribute to its biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a new synthon for Sonogashira coupling, which is a method that could potentially be applied to the synthesis of the compound . Additionally, the synthesis of thiourea derivatives with dichlorophenyl groups has been reported, which suggests that similar synthetic strategies could be employed for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . This technique could be used to elucidate the structure of "this compound" as well. The vibrational properties and quantum chemical calculations, such as those performed on a similar fluorobenzamide compound, could also provide insights into the conformational space and electronic structure of the molecule .
Chemical Reactions Analysis
The compound's potential reactivity can be inferred from related research. For example, the presence of a bromo group suggests that it could participate in further coupling reactions, such as Suzuki or Stille couplings, which are commonly used in the construction of complex organic molecules . The fluoro group could influence the electronic properties of the molecule and affect its reactivity in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the presence of a benzamide moiety is known to influence the melting point and solubility of a compound . The dichlorophenyl group could contribute to the molecule's lipophilicity, which is an important factor in drug absorption and distribution . The nitro group in related compounds has been shown to be reducible, which could be relevant for the compound's chemical behavior under different conditions .
科学的研究の応用
Antimicrobial Activity
One significant area of research involving compounds similar to 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is their application in antimicrobial studies. For instance, Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, demonstrating promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group was essential for enhancing antimicrobial activity against various bacterial strains and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Photo-degradation Studies
Research has also been conducted on the photo-degradation behavior of thiazole-containing compounds. Wu et al. (2007) studied the degradation of a pharmaceutical compound under visible light, revealing insights into the stability and degradation pathways of such molecules. This study provides a basis for understanding the photochemical stability of thiazole derivatives, which is crucial for their application in various fields, including pharmaceuticals (Wu, Hong, & Vogt, 2007).
Photodynamic Therapy
Another application is found in the field of photodynamic therapy (PDT). Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. The photophysical and photochemical properties of these compounds make them suitable for PDT, a treatment for cancer, indicating the potential of thiazole derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Selvam et al. (2012) reported on a series of heterocyclic compounds showing significant activity, providing a foundation for developing new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
作用機序
Target of action
The compound contains a thiazole ring, which is a common structural motif in various pharmaceuticals and biologically active molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact configuration and functional groups of the compound.
特性
IUPAC Name |
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2FN2OS/c17-9-2-3-10(13(20)6-9)15(23)22-16-21-14(7-24-16)8-1-4-11(18)12(19)5-8/h1-7H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTOVEYXPIPVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)


![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)


![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)
![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)